molecular formula C17H15N3O4 B2962159 N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421443-37-9

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2962159
CAS No.: 1421443-37-9
M. Wt: 325.324
InChI Key: VKJTYINTMKBWSK-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-carboxamide derivative featuring a benzodioxole moiety at the carboxamide position and a furan-substituted pyrazole core. This compound is structurally characterized by:

  • Pyrazole ring: A 1-methyl-substituted heterocycle at the 1-position and a furan-2-yl group at the 5-position.
  • Methylene linker: Connects the pyrazole’s 3-position to the carboxamide nitrogen.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-20-13(14-3-2-6-22-14)8-12(19-20)9-18-17(21)11-4-5-15-16(7-11)24-10-23-15/h2-8H,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJTYINTMKBWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC3=C(C=C2)OCO3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that integrates a furan ring, a pyrazole moiety, and a benzo[d][1,3]dioxole structure. This compound has garnered attention in the scientific community due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies indicate that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole have shown effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF715Induction of apoptosis
HeLa10Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole has been investigated for its anti-inflammatory properties. Pyrazole derivatives often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies have demonstrated that this compound can reduce inflammatory markers in vitro and in vivo models .

Table 2: Anti-inflammatory Effects

Study ReferenceModel UsedInflammatory Marker ReducedEffectiveness (%)
Rat paw edema modelTNF-alpha70
LPS-stimulated macrophagesIL-665

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that furan-containing pyrazoles exhibit broad-spectrum antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes .

Table 3: Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole is attributed to its ability to interact with specific molecular targets. The furan and pyrazole rings can engage with various enzymes and receptors, potentially inhibiting their activity. The benzamide portion may also facilitate binding to proteins involved in signaling pathways relevant to cancer and inflammation.

Case Studies

Several case studies have documented the therapeutic potential of pyrazole derivatives similar to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole:

  • Case Study on Cancer Treatment :
    • A study investigated the efficacy of a related pyrazole compound in breast cancer models. Results showed significant tumor reduction and increased survival rates among treated groups compared to controls.
  • Case Study on Inflammatory Disorders :
    • In a clinical trial involving patients with rheumatoid arthritis, administration of a pyrazole derivative resulted in marked reductions in joint swelling and pain levels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the pyrazole ring, carboxamide groups, and heterocyclic appendages. Below is a comparative analysis based on molecular features, physical properties, and synthesis data from the literature.

Substituent Variations and Molecular Properties

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Source
Target Compound 1-methyl, 5-furan-2-yl, benzo[d][1,3]dioxole-5-carboxamide C₁₇H₁₄N₃O₄* ~341.32 N/A N/A N/A
3a () 1-phenyl, 4-cyano, 3-methyl, chloro C₂₁H₁₅ClN₆O 402.83 133–135 68
3d () 1-(4-fluorophenyl), 4-cyano, 3-methyl, chloro C₂₁H₁₄ClFN₆O 420.82 181–183 71
Ev2 Compound () 1-(cyclohexylmethyl), 5-(4-fluorophenyl), valinamide linker C₂₂H₃₀FN₄O₂ 401.23 172–178 25
Ev14 Compound () 1-(2-methoxyethyl), 5-furan-2-yl, isoxazole-3-carboxamide C₁₆H₁₈N₄O₄ 330.34 N/A N/A
Ev13 Compound () 1,5-dimethyl, oxadiazole-linked benzodioxole C₁₆H₁₅N₅O₄ 341.32 N/A N/A

*Calculated from IUPAC name; benzodioxole contributes to higher molecular weight compared to simpler aryl groups.

Key Observations

Substituent Impact on Melting Points :

  • Electron-withdrawing groups (e.g., chloro in 3a , 3d ) correlate with higher melting points (133–183°C) compared to alkyl or methoxy groups. The target compound’s benzodioxole may increase rigidity, but melting point data are unavailable .
  • Fluorophenyl-substituted 3d shows a higher melting point (181–183°C) than phenyl-substituted 3a (133–135°C), likely due to enhanced dipole interactions .

Synthesis Yields :

  • Fluorinated derivatives (e.g., 3d , 71% yield) often achieve higher yields than methyl- or chloro-substituted analogs (e.g., 3c , 62%) due to improved reaction efficiency with EDCI/HOBt coupling .
  • Bulky substituents (e.g., cyclohexylmethyl in ) reduce yields (25%) due to steric hindrance .

Spectral Data :

  • ¹H-NMR : Target compound’s benzodioxole protons are expected at δ 6.8–7.0 ppm, while furan protons appear at δ 6.3–7.4 ppm. Pyrazole methyl groups resonate near δ 2.6 ppm, consistent with analogs like 3a (δ 2.66 ppm for CH₃) .
  • MS : Molecular ion peaks for pyrazole-carboxamides (e.g., 3a at m/z 403.1) align with calculated masses, suggesting similar reliability for the target compound .

Heterocyclic Influence :

  • Benzodioxole (target) vs. isoxazole (): Benzodioxole’s electron-rich nature may enhance binding to biological targets compared to isoxazole’s electronegative oxygen .
  • Furan (target) vs. thiophene (): Furan’s oxygen vs. thiophene’s sulfur alters electronic properties and bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide?

Answer:
The compound can be synthesized via multi-step condensation and cyclization reactions. Key steps include:

  • Step 1: Synthesis of the pyrazole core using 1-methyl-1H-pyrazole derivatives. For example, coupling 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carbaldehyde with benzodioxole-5-carboxamide precursors under reflux conditions (e.g., ethanol, 12–24 hours) .
  • Step 2: Purification via column chromatography (SiO₂, DCM:MeOH 95:5 v/v) followed by recrystallization in methanol to achieve >95% purity .
  • Yield Optimization: Adjust stoichiometry of aryl halides and carboxamide intermediates (e.g., 1.0–1.2 equiv. of benzodioxole-5-carboxylic acid derivatives) to mitigate side reactions .

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